molecular formula C21H23N3O4S2 B3018027 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 953134-71-9

2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No.: B3018027
CAS No.: 953134-71-9
M. Wt: 445.55
InChI Key: PAWAXVPNYRBFLM-UHFFFAOYSA-N
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Description

2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate is a heterocyclic compound featuring a benzo[d]thiazol core substituted with a piperidin-1-yl group at the 2-position and a 4-(N,N-dimethylsulfamoyl)benzoate ester at the 6-position.

Properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-23(2)30(26,27)17-9-6-15(7-10-17)20(25)28-16-8-11-18-19(14-16)29-21(22-18)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWAXVPNYRBFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzothiazole ring and piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Substituents (R1, R2) Yield (%) Purity (%) Melting Point (°C)
Target Compound Piperidin-1-yl, 4-(N,N-dimethylsulfamoyl)benzoate - - -
7q 2-Chloropyridin-4-yl, 2-methoxybenzamide 70 90.0 177.9–180.8
7r 2-Chloro-4-methylpyridin-3-yl, 2-methoxybenzamide 77 90.0 166.5–168.1
7s Pyrimidin-2-yl, 2-methoxybenzamide 70 90.0 169.2–171.8
7t Thiazol-2-yl, 2-methoxybenzamide 68 92.0 237.7–239.1

Anticancer Potential

Compounds 7q–7t were screened against cancer cell lines (HepG2, HeLa, HCT116), showing moderate to high activity . Additionally, nanoparticles like CB-NPs (), which incorporate benzothiazole derivatives, demonstrate prolonged circulation and vascular targeting, suggesting that the target compound could benefit from similar delivery strategies .

Antimicrobial Activity

In , triazole and oxadiazole derivatives derived from a piperidin-containing precursor exhibited activity against Bacillus subtilis and Escherichia coli . The target compound’s dimethylsulfamoyl group, a known pharmacophore in sulfonamide antibiotics, may confer antimicrobial properties, though its efficacy would depend on substituent positioning and steric effects.

Substituent Effects on Activity

  • Piperidin vs. Pyridin Groups : Piperidin’s flexibility and basicity may enhance binding to biological targets compared to rigid chloropyridin groups in 7q–7r .
  • Sulfamoyl vs. Benzamide Groups : The dimethylsulfamoyl moiety could improve solubility and metabolic stability relative to the benzamide groups in 7q–7t , which are prone to enzymatic hydrolysis .

Biological Activity

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic compound that has gained attention in medicinal chemistry due to its unique structure and potential pharmacological applications. This compound combines a benzothiazole ring , a piperidine moiety , and a dimethylsulfamoyl benzoate group , making it a versatile candidate for various biological activities, particularly in anti-inflammatory and antimicrobial contexts.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation. By inhibiting COX activity, this compound effectively reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory and antimicrobial agent:

  • Anti-inflammatory Activity : The compound has demonstrated significant inhibition of COX enzymes, leading to reduced inflammation in experimental models. This suggests its potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives with similar structures exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . This positions the compound as a candidate for further development as an antimicrobial agent.

Research Findings and Case Studies

Research on this compound has yielded promising results:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX enzymes; reduction in inflammatory markers
AntimicrobialEffective against clinical strains of bacteria
Enzyme InhibitionPotential as an enzyme inhibitor or receptor modulator

Case Study: Anti-inflammatory Efficacy

In a controlled study, the compound was administered to animal models with induced inflammation. Results showed a significant decrease in edema and inflammatory cytokines compared to control groups, indicating its efficacy as an anti-inflammatory agent.

Case Study: Antimicrobial Efficacy

A series of tests were conducted against various bacterial strains, revealing that the compound exhibited low micromolar minimal inhibitory concentrations (MIC), making it effective against resistant strains .

The synthesis of this compound typically involves multi-step reactions starting from substituted 2-amino benzothiazoles. The final product is obtained through coupling reactions and subsequent modifications to enhance its biological properties .

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities. Similar compounds lack either the piperidine or benzothiazole moiety, which may limit their therapeutic potential.

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
2-(Piperidin-1-yl)benzo[d]thiazol-6-olLacks dimethylsulfamoyl groupLimited anti-inflammatory
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamidesSimilar core structureModerate antibacterial

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